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2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol

Cat. No.: B13284449
M. Wt: 197.30 g/mol
InChI Key: ZPQLXMMWVUUHDF-UHFFFAOYSA-N
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Description

Thiazole (B1198619) Moiety

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. globalresearchonline.netwikipedia.org This aromatic ring system is a cornerstone in medicinal chemistry and is present in numerous biologically active natural and synthetic products. globalresearchonline.netnih.gov The significance of the thiazole nucleus is underscored by its presence in a variety of FDA-approved drugs, including antineoplastic agents like Dasatinib, anti-HIV medications such as Ritonavir, and anti-inflammatory drugs like Meloxicam. globalresearchonline.netwikipedia.orgbohrium.com

The thiazole ring's versatility stems from several key features:

Aromaticity: The delocalized pi-electrons within the ring provide stability and specific electronic properties. wikipedia.orgnih.gov

Reactive Sites: The ring has multiple positions where modifications can be made to develop new compounds with enhanced biological activity. globalresearchonline.netnih.gov

Pharmacophoric and Bioisosteric Element: It can serve as a key feature for molecular recognition by biological targets and can be used to replace other chemical groups to improve a drug's properties. globalresearchonline.net

Coordination Chemistry: The nitrogen and sulfur heteroatoms can bind to metal ions at the active sites of enzymes, potentially enhancing therapeutic activity. researchgate.net

The wide-ranging biological activities associated with thiazole derivatives are a major driver of research in this area. globalresearchonline.netnih.govresearchgate.net These activities are summarized in the table below.

Biological Activity
Antibacterial globalresearchonline.netnih.gov
Antifungal globalresearchonline.netnih.gov
Anti-inflammatory globalresearchonline.netglobalresearchonline.net
Antitumor/Anticancer nih.govmdpi.com
Antiviral globalresearchonline.net
Antioxidant globalresearchonline.net
Anticonvulsant nih.gov
Antihypertensive nih.gov

This table is for illustrative purposes and is not exhaustive.

Cyclohexanol (B46403) Moiety

Cyclohexanol is a secondary alcohol consisting of a cyclohexane (B81311) ring with a hydroxyl (-OH) group. atamanchemicals.comwikipedia.org It is a crucial intermediate in industrial chemistry, primarily used as a precursor for the production of nylons. wikipedia.orgchemicalbook.com In the context of more complex molecules, the cyclohexanol moiety imparts specific structural and chemical properties.

Key characteristics of the cyclohexanol group include:

Polarity and Hydrogen Bonding: The hydroxyl group allows the molecule to form hydrogen bonds, influencing its solubility and its ability to interact with biological targets like enzymes and receptors. chemicalbook.com

Stereochemical Flexibility: The cyclohexanol ring typically adopts various chair conformations, which enables the optimal spatial arrangement of its functional groups for binding to target sites. evitachem.com

Synthetic Versatility: The hydroxyl group can undergo various chemical reactions such as oxidation to form cyclohexanone (B45756) or esterification to create derivatives, making it a versatile component in organic synthesis. wikipedia.org

Derivatives of cyclohexanol have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, highlighting its potential as a pharmacologically relevant scaffold. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NOS B13284449 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H15NOS/c12-9-4-2-1-3-8(9)7-10-11-5-6-13-10/h5-6,8-9,12H,1-4,7H2

InChI Key

ZPQLXMMWVUUHDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=NC=CS2)O

Origin of Product

United States

Overview of the Compound S Molecular Architecture and Potential Research Avenues

Direct Synthesis Approaches for this compound and Related Analogues

Direct synthesis relies on the strategic formation of the key carbon-carbon bond linking the thiazole and cyclohexanol rings. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

One of the most powerful strategies involves the functionalization of the thiazole ring, particularly at the C2 position. The proton at the C2 position of the thiazole ring is notably acidic and can be removed by strong bases, such as organolithium reagents, to form a nucleophilic species. pharmaguideline.com This nucleophile can then react with suitable electrophiles.

A plausible and effective route involves the deprotonation of a simple thiazole at the C2-position using a strong base like n-butyllithium. The resulting 2-lithiothiazole is a potent nucleophile that can react with cyclohexene (B86901) oxide. This reaction opens the epoxide ring, forming the crucial C-C bond and simultaneously generating the hydroxyl group at the C1 position of the cyclohexyl ring. This method is advantageous as it constructs the core structure in a single, highly efficient step.

Alternatively, the C2 position can be functionalized through metal-catalyzed cross-coupling reactions. numberanalytics.com For instance, 2-bromothiazole (B21250) can be converted into an organozinc reagent, which can then participate in a Negishi coupling reaction with a suitable cyclohexyl-based electrophile. researchgate.net Direct C-H arylation at the 2-position of the thiazole ring using palladium/copper catalyst systems also represents a viable, though less direct, pathway for creating precursors. researchgate.net

An alternative approach begins with a functionalized thiazole and focuses on the construction or modification of the cyclohexanol ring. A common strategy in this category is the alkylation of a cyclohexanone (B45756) enolate.

In this method, cyclohexanone is deprotonated using a base such as lithium diisopropylamide (LDA) to form its enolate. This nucleophilic enolate is then reacted with a thiazole-containing electrophile, such as 2-(chloromethyl)thiazole (B1590920) or 2-(bromomethyl)thiazole. This SN2 reaction forms 2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-one. The final step is the reduction of the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), yielding the target compound, this compound. This two-step sequence allows for good control over the formation of the C-C bond followed by the stereoselective reduction of the ketone if chiral reducing agents are employed.

Step Reactants Reagents/Conditions Product Typical Yield (%)
1. AlkylationCyclohexanone, 2-(Bromomethyl)thiazoleLDA, THF, -78 °C2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-one70-85
2. Reduction2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-oneNaBH4, Methanol, 0 °CThis compound90-98

This table presents a representative, chemically plausible synthetic sequence for the target compound based on established organic chemistry principles.

The synthesis can also be viewed as a strategic assembly of two key fragments: a thiazole-containing unit and a cyclohexanol-containing unit. This approach encompasses various metal-catalyzed cross-coupling reactions that are highly effective for forming C-C bonds. numberanalytics.com

For example, a Negishi coupling can be employed where a 2-(halomethyl)cyclohexan-1-ol (with the hydroxyl group protected) is coupled with a thiazole-based organozinc reagent. researchgate.net Similarly, Suzuki-Miyaura coupling could be utilized by coupling a thiazole boronic acid or ester with a suitable cyclohexenyl triflate, followed by hydration and reduction steps. numberanalytics.com These methods are powerful due to their high functional group tolerance and the mild reaction conditions often employed. organic-chemistry.org The key to these strategies is the careful selection of the coupling partners and the catalyst system to ensure efficient and selective bond formation. numberanalytics.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process involves breaking bonds (disconnections) to identify potential precursors (synthons). youtube.comyoutube.com

For this compound, the most logical and strategic disconnection is the C-C bond between the methylene bridge and the cyclohexanol ring (bond a in the figure below).

Figure 1. Key retrosynthetic disconnection for this compound.

This disconnection generates two primary synthons. The polarity assigned to these synthons determines the nature of the reagents (synthetic equivalents) needed for the forward synthesis.

Path A: This pathway involves a thiazol-2-ylmethyl anion synthon (1a ) and a 2-hydroxycyclohexyl cation synthon (2a ).

The synthetic equivalent for 1a is a nucleophilic thiazole species, such as 2-methylthiazole (B1294427) deprotonated with a strong base (e.g., n-BuLi) or a 2-(thiazolylmethyl) organometallic reagent.

The synthetic equivalent for 2a is an electrophilic cyclohexanol derivative, such as cyclohexene oxide. The reaction between these two equivalents directly forms the target molecule.

Path B: This pathway considers a thiazol-2-ylmethyl cation synthon (1b ) and a 2-hydroxycyclohexyl anion synthon (2b ).

The synthetic equivalent for 1b is an electrophilic thiazole, like 2-(halomethyl)thiazole (e.g., 2-(bromomethyl)thiazole).

The synthetic equivalent for 2b is a nucleophilic cyclohexanol precursor, most commonly the enolate of cyclohexanone. This route leads to an intermediate ketone which is then reduced to the final alcohol product.

Both pathways are chemically sound and represent the core logic behind the direct synthesis approaches described in section 2.1.

In multi-step syntheses involving molecules with multiple reactive sites, protecting groups are essential to ensure chemoselectivity. jocpr.com The hydroxyl group of the cyclohexanol moiety is reactive under both acidic and basic conditions and can interfere with many reactions, such as those involving organometallic reagents. libretexts.org

If a synthetic route required modification of the thiazole ring (e.g., via lithiation) after the cyclohexanol moiety is in place, the hydroxyl group would need to be protected. jocpr.com Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, which are stable to a wide range of non-acidic conditions but can be easily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). jocpr.comwikipedia.org

Protecting Group Abbreviation Protection Reagent/Conditions Deprotection Reagent/Conditions Stability
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or Acetic Acid/H2OStable to base, mild acid, organometallics
Benzyl etherBnBnBr, NaH, THFH2, Pd/C (Hydrogenolysis)Stable to acid, base, many redox agents
Tetrahydropyranyl etherTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous Acid (e.g., HCl, AcOH)Stable to base, organometallics, nucleophiles

This table summarizes common protecting groups for hydroxyl functions, their installation, removal, and stability, which are crucial for the selective synthesis of complex molecules like the target compound. jocpr.comwikipedia.orgorganic-chemistry.org

The use of such orthogonal protecting groups allows for selective reactions at different parts of the molecule without unintended side reactions, enabling the synthesis of complex analogues and derivatives. jocpr.com

Strategic Functional Group Interconversions (FGIs)

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For a molecule such as this compound, with its secondary alcohol and thiazole moieties, several strategic FGIs can be envisioned to create analogues or facilitate further reactions.

The secondary alcohol is a versatile functional group that can be converted into a variety of other groups. For instance, oxidation can transform the alcohol into the corresponding ketone, 2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-one. This transformation can be achieved using a range of oxidizing agents. Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of nucleophiles, including azides, cyanides, and halides, at that position.

The thiazole ring also offers opportunities for functional group interconversions, although these are generally more complex. For example, C-H functionalization could be employed to introduce substituents onto the thiazole ring, or the entire ring could be synthesized from precursors with desired functional groups already in place.

Stereoselective Synthesis Approaches for Chiral Analogues of Cyclohexan-1-ol Derivatives

The synthesis of specific stereoisomers of this compound is of significant interest, given that biological activity is often stereospecific. Various strategies can be employed to control the stereochemistry of the cyclohexanol ring and the stereocenter bearing the hydroxyl group.

Asymmetric Catalysis in Thiazole and Cyclohexanol Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of synthesizing chiral analogues of this compound, asymmetric catalysis can be applied at different stages. For instance, the asymmetric reduction of a precursor ketone, 2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-one, using a chiral catalyst can yield the desired enantiomer of the alcohol. researchgate.net Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, are commonly used for this purpose.

Furthermore, asymmetric catalysis can be employed in the synthesis of the thiazole ring itself, leading to chiral thiazole-containing building blocks. chemistryviews.orgnatur.wiki For example, N-heterocyclic carbene (NHC) catalyzed asymmetric reactions can produce highly enantioenriched thiazole derivatives. chemistryviews.org

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral cyclohexanol derivatives, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction.

Examples of chiral auxiliaries that have been successfully used in the synthesis of substituted cyclohexanols include trans-2-phenylcyclohexanol and derivatives of cyclohexane-1,2-diol. nih.govmdpi.com These auxiliaries can control the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, an auxiliary could be used to direct the diastereoselective addition of the thiazolylmethyl group to a cyclohexanone precursor.

Diastereoselective Reaction Design

Diastereoselective reactions are designed to favor the formation of one diastereomer over others. In the synthesis of this compound, which has two stereocenters, controlling the relative stereochemistry is crucial. This can be achieved by carefully selecting reaction conditions and substrates that favor a particular transition state.

For instance, the reduction of the precursor ketone can be influenced by the existing stereochemistry of the thiazolylmethyl substituent, leading to a diastereoselective outcome. Similarly, conjugate addition reactions to a cyclohexenone precursor can be designed to control the stereochemistry of the newly formed stereocenters. semanticscholar.orglibretexts.orgnih.gov The choice of reagents, solvents, and temperature can all play a significant role in the diastereoselectivity of such reactions.

Post-Synthetic Modification and Derivatization of the Compound

Once this compound has been synthesized, it can be further modified to create a library of related compounds. This is particularly useful for structure-activity relationship studies.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group is a prime site for functionalization. A wide range of derivatives can be prepared through reactions at this position.

Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This allows for the introduction of a vast array of different R groups.

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other methods.

Oxidation: As mentioned earlier, oxidation of the secondary alcohol yields the corresponding ketone.

Conversion to Halides: The hydroxyl group can be replaced by a halogen using various reagents, such as thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

Below is a table summarizing some common derivatization reactions of the hydroxyl group:

Reaction TypeReagent(s)Product Functional Group
EsterificationAcyl chloride, PyridineEster
EsterificationCarboxylic anhydride (B1165640)Ester
EtherificationNaH, Alkyl halideEther
OxidationPCC, CrO₃Ketone
HalogenationSOCl₂Chloroalkane
HalogenationPBr₃Bromoalkane

These derivatization strategies provide a powerful toolkit for the synthesis and modification of this compound and its analogues, enabling the exploration of their chemical and biological properties.

Transformations of the Thiazole Moiety

The thiazole ring in this compound is an aromatic heterocycle that can undergo several chemical transformations, allowing for the introduction of a variety of functional groups. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most reactive site, followed by the C4 position. The presence of the alkyl substituent at the C2 position directs electrophiles primarily to the C5 position. acs.org

Halogenation: Direct halogenation of 2-alkylthiazoles can be achieved using various halogenating agents. For instance, biocatalytic bromination of 2-aminothiazole (B372263) derivatives has been shown to occur selectively at the C5 position. nih.gov While the starting material is different, this suggests a similar regioselectivity for the title compound. Electrophilic halogenation of aromatic compounds is a well-established method for introducing halogen atoms. wikipedia.orglibretexts.org

Nitration: Nitration of 2-methylthiazole has been reported to yield 2-methyl-5-nitrothiazole, confirming the preference for substitution at the C5 position. acs.orgacs.org This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. cdnsciencepub.comgoogle.comaiinmr.com

Sulfonation: Although less common for simple thiazoles, sulfonation can be achieved under harsh conditions, also expected to occur at the C5 position.

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is generally difficult due to the electron-rich nature of the ring. However, it can be facilitated by the presence of leaving groups or by activation of the ring.

N-Alkylation: The nitrogen atom in the thiazole ring can act as a nucleophile and undergo alkylation with alkyl halides to form thiazolium salts. aip.orgrsc.orggoogle.comresearchgate.net This modification introduces a positive charge and can significantly impact the compound's properties.

Deprotonation and Functionalization at C2: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base to form a nucleophilic carbanion. However, in the target molecule, the C2 position is already substituted. Instead, deprotonation of the 2-methyl group of 2-methylthiazole derivatives is a known strategy for functionalization. rsc.orgresearchgate.net This suggests that the methylene linker in the title compound could potentially be deprotonated under strong basic conditions.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under controlled oxidation conditions. For example, 2-(methylthio)-benzothiazole has been oxidized to the corresponding sulfoxide and sulfone. researchgate.netresearchgate.net

TransformationReagents and ConditionsExpected Product
Halogenation (Bromination) NBS, light/radical initiator or Br2/Lewis acid2-((5-bromo-1,3-thiazol-2-yl)methyl)cyclohexan-1-ol
Nitration HNO3, H2SO42-((5-nitro-1,3-thiazol-2-yl)methyl)cyclohexan-1-ol
N-Alkylation Alkyl halide (e.g., CH3I)2-((3-alkyl-1,3-thiazol-2-yl)methyl)cyclohexan-1-ol iodide
Oxidation m-CPBA or H2O22-((1-oxido-1,3-thiazol-2-yl)methyl)cyclohexan-1-ol

Modifications of the Methylene Linker

The methylene bridge connecting the thiazole and cyclohexanol rings is another key site for derivatization. Its reactivity is influenced by the adjacent electron-withdrawing thiazole ring, which can stabilize intermediates formed during reactions at this position.

Oxidation: The methylene group, being adjacent to the thiazole ring, is considered an "activated" methylene group and can be oxidized to a carbonyl group. google.com The oxidation of the methyl group in 2-methylbenzothiazole (B86508) to an aldehyde has been demonstrated. nih.govresearchgate.net Similarly, the Riley oxidation using selenium dioxide is a known method for oxidizing active methylene groups. mdpi.com For the title compound, this would lead to the corresponding ketone. More recent methods for chemoselective methylene oxidation in the presence of aromatic moieties have also been developed. nih.govnih.gov

Radical Halogenation: Analogous to benzylic halogenation, the methylene group in this compound is susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. masterorganicchemistry.com The stability of the resulting radical is enhanced by resonance with the adjacent thiazole ring. masterorganicchemistry.comkhanacademy.org The resulting halogenated intermediate can then be used in various nucleophilic substitution reactions to introduce a range of functional groups.

Deprotonation and Alkylation: The protons on the methylene linker are acidified by the adjacent thiazole ring. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a carbanion. researchgate.net This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the methylene position. researchgate.net

TransformationReagents and ConditionsExpected Product
Oxidation SeO2 or other oxidizing agents (e.g., KMnO4)2-(1,3-thiazol-2-ylcarbonyl)cyclohexan-1-ol
Radical Bromination NBS, AIBN or light2-(bromo(1,3-thiazol-2-yl)methyl)cyclohexan-1-ol
Alkylation (via deprotonation) 1. Strong base (e.g., LDA) 2. Electrophile (e.g., CH3I)2-(1-(1,3-thiazol-2-yl)ethyl)cyclohexan-1-ol

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic arrangement can be constructed.

In the ¹H NMR spectrum, protons in different chemical environments absorb radiofrequency energy at distinct frequencies. The protons on the thiazole (B1198619) ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The two thiazole protons at positions 4 and 5 would likely present as doublets due to coupling with each other. The methylene (B1212753) bridge protons (CH₂) connecting the thiazole and cyclohexanol (B46403) rings would likely appear as a multiplet, influenced by the adjacent chiral center on the cyclohexanol ring. The proton attached to the hydroxyl-bearing carbon (CH-OH) on the cyclohexanol ring is a key signal, expected between 3.5 and 4.5 ppm. The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the aliphatic region, generally between 1.0 and 2.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol This table is illustrative and based on predicted values.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiazole H-4 ~7.70 Doublet (d)
Thiazole H-5 ~7.25 Doublet (d)
CH-OH (Cyclohexyl) ~3.80 - 4.20 Multiplet (m)
CH₂ (Bridge) ~3.10 - 3.40 Multiplet (m)
Cyclohexyl CH, CH₂ ~1.20 - 2.10 Multiplets (m)
OH Variable Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature. The thiazole ring carbons are expected at the lower field (higher ppm) region of the spectrum. The carbon atom at position 2 of the thiazole ring, bonded to sulfur and nitrogen, would be significantly deshielded, appearing around 165-170 ppm. The other two thiazole carbons would resonate between 115 and 145 ppm. The carbon bearing the hydroxyl group (C-OH) on the cyclohexanol ring is expected around 70-75 ppm. The methylene bridge carbon would likely appear in the 35-45 ppm range, with the remaining cyclohexyl carbons resonating between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This table is illustrative and based on predicted values.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole C-2 ~168.0
Thiazole C-4 ~143.0
Thiazole C-5 ~120.0
C-OH (Cyclohexyl) ~72.0
CH₂ (Bridge) ~38.0
Cyclohexyl C (adjacent to CH-OH) ~45.0
Other Cyclohexyl C ~24.0 - 35.0

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the cyclohexyl ring and confirm the relationship between the thiazole protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the thiazole, methylene, and cyclohexanol fragments, for instance, by showing a correlation from the methylene bridge protons to the C-2 and C-4 carbons of the thiazole ring and to carbons within the cyclohexanol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the substituents on the cyclohexanol ring.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. A key feature in the IR spectrum of this compound would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic cyclohexyl and methylene groups would appear just below 3000 cm⁻¹. The aromatic C-H stretch of the thiazole ring is expected just above 3000 cm⁻¹. Characteristic absorptions for the thiazole ring, involving C=N and C=C stretching vibrations, are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration from the alcohol would also be present, typically around 1050-1150 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound This table is illustrative and based on predicted values.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Thiazole) ~3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=N, C=C Stretch (Thiazole) 1400 - 1600 Medium-Weak
C-O Stretch (Alcohol) 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₅NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula.

Common fragmentation pathways would likely involve the loss of a water molecule ([M-H₂O]⁺) from the cyclohexanol ring. Alpha-cleavage adjacent to the oxygen atom is also a probable fragmentation route. A significant fragment would be expected from the cleavage of the bond between the methylene bridge and the cyclohexanol ring, leading to a thiazolylmethyl cation, or cleavage within the cyclohexanol ring itself.

Table 4: Predicted Key Mass Spectrometry Fragments This table is illustrative and based on predicted values.

Fragment Predicted m/z Description
[C₁₀H₁₅NOS]⁺ 197 Molecular Ion [M]⁺
[C₁₀H₁₃NS]⁺ 179 Loss of H₂O
[C₄H₄NS-CH₂]⁺ 98 Thiazolylmethyl fragment
[C₆H₁₀OH]⁺ 99 Cyclohexanol fragment after cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The chromophore in this molecule is the 1,3-thiazole ring. Thiazole itself exhibits absorption bands in the UV region. It is expected that this compound would show absorption maxima (λ_max) below 300 nm, corresponding to π → π* and n → π* electronic transitions within the thiazole ring. The cyclohexanol moiety is aliphatic and does not absorb in the typical UV-Vis range (200-800 nm).

Table 5: Predicted UV-Vis Absorption Data This table is illustrative and based on predicted values.

Electronic Transition Predicted λ_max (nm) Solvent
π → π* ~230 - 250 Ethanol or Methanol
n → π* ~260 - 280 Ethanol or Methanol

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Cyclohexanol (B46403) Ring

The six-membered cyclohexanol ring is not planar and adopts various three-dimensional conformations to minimize steric and torsional strain. nih.gov The relative stability of these conformations dictates the molecule's predominant shape.

The cyclohexane (B81311) ring predominantly exists in a low-energy "chair" conformation, which minimizes both angle strain (bond angles are close to the ideal 109.5°) and torsional strain (all adjacent C-H bonds are staggered). rsc.org Through a process known as ring-flipping, one chair conformation can interconvert into another equivalent chair form. asianpubs.org

During this interconversion, the ring passes through higher-energy conformations, including the "twist-boat" and the "boat". asianpubs.org The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. nih.gov The twist-boat is slightly more stable than the true boat but remains significantly higher in energy than the chair. rsc.org The highest energy point in the interconversion is the "half-chair" conformation, which represents the transition state. asianpubs.org For unsubstituted cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol).

Table 1: Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Relative Energy (kJ/mol)
Chair 0 0
Twist-Boat 5.5 23
Boat 6.9 29
Half-Chair 10.8 45

Data represents generalized values for unsubstituted cyclohexane.

In 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol, the presence of two substituents—the hydroxyl group and the thiazolyl-methyl group—makes the two chair conformations non-equivalent in energy. Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. gmu.edu

Generally, bulky substituents are more stable in the equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. mdpi.com The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. Larger A-values indicate a stronger preference for the equatorial position.

Table 2: A-Values for Common Cyclohexane Substituents

Substituent (X) A-Value (kcal/mol)
-F 0.25
-OH 0.94
-CH₃ (Methyl) 1.74
-CH(CH₃)₂ (Isopropyl) 2.21
-C(CH₃)₃ (tert-Butyl) >4.5

These values provide context for the steric bulk of various groups.

The A-value for the thiazolyl-methyl group is not documented in the literature, but given its size, it is expected to be significant, likely greater than that of a methyl group. Consequently, the conformer where the thiazolyl-methyl group occupies an equatorial position would be strongly favored. The hydroxyl group also prefers an equatorial position. Therefore, the most stable conformation of trans-2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol is predicted to be the di-equatorial chair form. For the cis-isomer, one substituent must be axial while the other is equatorial. In this case, the conformation with the larger thiazolyl-methyl group in the equatorial position and the smaller hydroxyl group in the axial position would be the more stable of the two possible chair conformers.

Furthermore, intramolecular hydrogen bonding could play a role. A hydrogen bond between the hydroxyl proton and the nitrogen atom of the thiazole (B1198619) ring could potentially stabilize certain conformations, possibly influencing the equilibrium between chair forms or the rotational preferences of the side chain.

Rotational Isomerism of the Thiazolyl-methyl Linker

Free rotation can occur around the single bonds connecting the substituent to the ring. For the thiazolyl-methyl group, this involves rotation around the C2(cyclohexane)-CH₂ bond and the CH₂-C2(thiazole) bond. This gives rise to different rotational isomers, or rotamers. Studies on similar heterocyclic systems have demonstrated the existence of distinct rotamers. rsc.orgrsc.org

The relative energies of these rotamers would be influenced by steric interactions between the thiazole ring and the cyclohexane ring. Computational studies on related molecules, such as N-(Thiazol-2-yl) benzamide, show that specific conformers are stabilized by weak intramolecular interactions. researchgate.net It is plausible that certain rotational conformations of this compound are favored to minimize steric clash and potentially maximize favorable electronic interactions.

Diastereomeric and Enantiomeric Characterization and Separation

The structure of this compound contains two chiral centers: C1 (bearing the -OH group) and C2 (bearing the -CH₂-thiazole group). This gives rise to a maximum of 2² = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Diastereomers: The isomers are classified as cis or trans based on the relative orientation of the two substituents.

The cis-isomer has both substituents on the same face of the ring (one axial, one equatorial in the most stable chair form). It exists as a pair of enantiomers: (1R, 2S) and (1S, 2R).

The trans-isomer has the substituents on opposite faces of the ring (both equatorial in the most stable chair form). It also exists as a pair of enantiomers: (1R, 2R) and (1S, 2S).

Diastereomers have different physical properties (melting point, boiling point, solubility, NMR spectra) and can typically be separated by standard chromatographic techniques like column chromatography or HPLC. chromatographytoday.com

Enantiomers: The (1R, 2S) and (1S, 2R) isomers are non-superimposable mirror images of each other, as are the (1R, 2R) and (1S, 2S) isomers. Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. nih.gov

Separation of these enantiomers (a process called chiral resolution) generally requires chiral techniques:

Chiral Chromatography: Using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) can differentiate between the two enantiomers, leading to their separation. mdpi.com

Diastereomeric Derivatization: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography, after which the resolving agent is chemically removed to yield the pure enantiomers. nih.gov

Table 3: Possible Stereoisomers of this compound

Configuration Relationship Isomer Type
(1R, 2R) Enantiomer of (1S, 2S) trans
(1S, 2S) Enantiomer of (1R, 2R) trans
(1R, 2S) Enantiomer of (1S, 2R) cis

Chiroptical Properties and Circular Dichroism Spectroscopy (if applicable)

As chiral molecules, all four stereoisomers of this compound are expected to be optically active, meaning they will rotate the plane of plane-polarized light. Enantiomeric pairs will rotate light by equal amounts but in opposite directions.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules. The thiazole ring contains a π-electron system that acts as a chromophore, absorbing light in the UV region. When this chromophore is part of a chiral molecule, it can give rise to a distinct CD spectrum. The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its chiral centers and its preferred conformation. Therefore, CD spectroscopy could be a valuable technique for distinguishing between the different stereoisomers and studying their conformational behavior in solution.

Reactivity Studies and Mechanistic Pathways

Reactions of the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen atoms. Its electronic nature is characterized by a π-excessive system, yet the electronegativity of the nitrogen atom renders the C2 position electron-deficient. chemicalbook.com This electronic distribution is key to understanding its reactivity.

The thiazole nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing nature of the pyridine-like nitrogen atom. ias.ac.in However, substitutions are possible, with the regioselectivity being highly dependent on the substituents present on the ring. pharmaguideline.com For 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol, the C2 position is occupied by an alkyl group, which is weakly electron-donating.

Electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich site in the 2-substituted thiazole ring. chemicalbook.compharmaguideline.com The C4 position is significantly less reactive towards electrophiles. This is because the resonance structures that stabilize the cationic intermediate (the sigma complex) are more favorable when the electrophile adds to the C5 position. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield the 5-substituted derivative. numberanalytics.com For instance, bromination under appropriate conditions would be expected to yield 2-(5-bromo-1,3-thiazol-2-ylmethyl)cyclohexan-1-ol.

Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
Reaction TypeTypical Reagent(s)Predicted Major ProductReference
HalogenationN-Bromosuccinimide (NBS) or Br₂5-Bromo derivative numberanalytics.com
NitrationHNO₃/H₂SO₄5-Nitro derivative numberanalytics.com
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)5-Acyl derivative numberanalytics.com

Due to the electronic properties of the thiazole ring, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com In the parent compound, this position is already substituted. Nucleophilic aromatic substitution (SNAr) at other positions, such as C4 or C5, is generally difficult unless a good leaving group (e.g., a halogen) is present. numberanalytics.com

A significant reaction pathway involves the deprotonation of the C2-methylene bridge. The protons on the carbon adjacent to the thiazole ring are acidic due to the electron-withdrawing nature of the ring. Treatment with a strong base, such as an organolithium compound, can generate a carbanion. This nucleophilic center can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for further functionalization at the methylene (B1212753) bridge. pharmaguideline.com

Under harsh reaction conditions, the thiazole ring can undergo cleavage. For example, reductive desulfurization using Raney Nickel can lead to the opening and degradation of the ring. pharmaguideline.com Certain strong nucleophiles might also initiate ring-opening sequences, although these are typically not facile reactions. mdpi.com

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The nitrogen atom of the thiazole ring can act as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium) and directing deprotonation to an adjacent position. wikipedia.org In a 2-substituted thiazole, the base will selectively abstract a proton from the C5 position, the most kinetically acidic site after C2. pharmaguideline.com

This generates a 5-lithiated thiazole species, a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org Furthermore, this organolithium intermediate can undergo transmetalation with metal salts (e.g., ZnCl₂, CuI, borates) to form organometallic reagents suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. researchgate.net This allows for the formation of C-C bonds, linking the thiazole ring to other aryl or vinyl groups. researchgate.netnih.gov

Reactions of the Cyclohexan-1-ol Moiety

The cyclohexanol (B46403) portion of the molecule exhibits reactivity typical of a secondary aliphatic alcohol. The hydroxyl group is the central site for transformations such as oxidation, reduction (of the corresponding ketone), and substitution. researchgate.net

The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-one. A variety of standard oxidizing agents can accomplish this transformation under mild conditions, preserving the integrity of the thiazole ring. The choice of oxidant can be tailored to avoid side reactions. For example, chromium-based reagents like Pyridinium chlorochromate (PCC) or non-chromium-based methods like Swern or Dess-Martin periodinane (DMP) oxidations are effective. researchgate.netnih.gov

Conversely, the resulting ketone can be reduced back to the secondary alcohol. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of sterically hindered reducing agents may allow for diastereoselective reduction, favoring the formation of one stereoisomer of the alcohol over the other.

Common Oxidation Reactions of the Cyclohexanol Moiety
ReactionReagent(s)ProductReference
PCC OxidationPyridinium chlorochromate (PCC)2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-one researchgate.net
Swern OxidationOxalyl chloride, DMSO, Triethylamine2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-one nih.gov
Dess-Martin OxidationDess-Martin Periodinane (DMP)2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-one nih.gov

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonating the oxygen atom with a strong acid, forming an oxonium ion. umass.edu Loss of a water molecule generates a secondary carbocation on the cyclohexane (B81311) ring. This carbocation can then be attacked by a nucleophile (e.g., a halide ion) in an Sₙ1 reaction. Alternatively, the carbocation can undergo elimination (E1) by losing a proton from an adjacent carbon, leading to the formation of an alkene, 3-(1,3-thiazol-2-ylmethyl)cyclohex-1-ene or 1-(1,3-thiazol-2-ylmethyl)cyclohex-1-ene. stackexchange.com

The hydroxyl group can also be derivatized without substitution of the C-O bond. Common derivatization reactions include:

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (like pyridine) to form the corresponding ester.

Etherification: Conversion into an alkoxide with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) to form an ether.

Potential Derivatization Reactions of the Hydroxyl Group
Reaction TypeReagent(s)Functional Group FormedReference
EsterificationAcetyl chloride, PyridineEster (-OAc) nih.gov
Williamson Ether Synthesis1. NaH; 2. CH₃IEther (-OCH₃) nih.gov
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleSilyl (B83357) Ether (-OTBDMS) nih.gov

Investigation of Intermolecular Interactions and Self-Assembly

The molecular structure of this compound, featuring a polar hydroxyl group, an aromatic thiazole ring with heteroatoms, and a nonpolar cyclohexyl moiety, suggests the potential for a variety of intermolecular interactions that could lead to self-assembly into supramolecular structures.

The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, and potentially in concentrated solutions, this compound would form intermolecular hydrogen bonds. These could lead to the formation of chains or cyclic motifs, which are common in the crystal structures of alcohols. mdpi.com

The thiazole ring also presents several sites for intermolecular interactions. The nitrogen atom at position 3 is a hydrogen bond acceptor, while the C-H bonds of the thiazole ring can act as weak hydrogen bond donors. researchgate.net Furthermore, the aromatic thiazole ring can participate in π-π stacking interactions with other thiazole rings or other aromatic systems. The sulfur atom in the thiazole ring can also be involved in weak intermolecular interactions.

The combination of a hydrophilic head (hydroxyl and thiazole groups) and a lipophilic tail (cyclohexane ring) gives the molecule an amphiphilic character . Such molecules are known to self-assemble in solution to form micelles, vesicles, or other aggregates, particularly in solvents that can selectively solvate one part of the molecule. researchgate.net The specific nature of the self-assembled structures would depend on the concentration, temperature, and the solvent system used.

In the solid state, the interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and van der Waals interactions—would dictate the crystal packing. It is plausible that the crystal structure would feature hydrogen-bonded networks of the cyclohexanol moieties, with the thiazole rings arranged to maximize favorable π-π and other weak interactions. The study of crystal structures of similar heterocyclic compounds often reveals complex and fascinating supramolecular architectures driven by these non-covalent interactions. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms for a molecule like this compound would heavily rely on computational chemistry, specifically quantum mechanical calculations such as Density Functional Theory (DFT). dcu.ie These methods allow for the mapping of potential energy surfaces for a given reaction, identifying transition states, intermediates, and products.

For instance, in the acid-catalyzed dehydration discussed earlier, computational modeling could be used to calculate the activation energies for the different possible pathways: direct E1/E2 elimination versus pathways involving carbocation rearrangements. psu.eduacs.orgresearchgate.net By comparing the energy barriers of the transition states for each step (e.g., hydride shift, ring expansion), one could predict the most likely reaction pathway and the expected product distribution. thecatalyst.org Such calculations would provide insights into the geometry of the transition states, revealing the key atomic motions involved in the bond-breaking and bond-forming processes.

Another area of interest would be the reactivity of the thiazole ring . The thiazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions. pharmaguideline.comnih.gov Computational studies could model the approach of different reagents to the thiazole ring to determine the most favorable site of attack. For example, the protonation of the thiazole nitrogen could be modeled to understand its basicity. Furthermore, the deprotonation at the C-2 position of the thiazole ring is a known process, leading to a nucleophilic species that can react with electrophiles. pharmaguideline.com Transition state calculations for such reactions would be invaluable in understanding the reactivity and selectivity of the thiazole moiety in this specific molecular context.

Table 2: Key Parameters from a Hypothetical Transition State Analysis for Acid-Catalyzed Dehydration

ParameterDirect Elimination (E1)Pathway with Hydride ShiftPathway with Ring Expansion
Calculated Activation Energy (ΔG‡) LowerIntermediateHigher
Transition State Geometry Elongated C-O bond, developing C=C double bondMigration of H atom between adjacent carbonsMigration of C-C bond to carbocation center
Predicted Major Product Non-rearranged alkeneRearranged alkeneRing-expanded alkene

This table is illustrative and presents hypothetical relative values based on general principles of carbocation stability and reaction mechanisms.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For many organic compounds, DFT is used to predict geometries, energies, and spectroscopic characteristics.

Geometry Optimization and Energetic Analysis of Conformers and Isomers

The conformational landscape of 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol is expected to be complex due to the flexible cyclohexanol (B46403) ring and the rotatable bond connecting it to the thiazole (B1198619) moiety. A thorough computational analysis would involve identifying all possible low-energy conformers and isomers. This process typically begins with a conformational search, followed by geometry optimization of the identified structures. The relative energies of these conformers would determine their population distribution at a given temperature. For similar molecules, such studies have revealed the preferred spatial arrangements of substituents, which are crucial for understanding their biological activity and physical properties.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a standard output of quantum chemical studies and are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the motions of individual functional groups. For this compound, these calculations would help in identifying the characteristic vibrational frequencies of the thiazole ring, the cyclohexanol moiety, and the C-S, C-N, and O-H bonds.

Thermochemical Properties and Reaction Energetics

Quantum chemical calculations can provide valuable data on the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. This information is vital for understanding the stability of the compound and for predicting the energetics of chemical reactions in which it might participate.

Molecular Orbital Theory and Electronic Structure Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and spectroscopic properties. Molecular orbital theory provides a framework for understanding how electrons are distributed within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO distribution can vary depending on the substituents.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By examining the interactions between filled and empty orbitals, NBO analysis can quantify the delocalization of electron density within a molecule. For this compound, this analysis would provide insights into the electronic interactions between the thiazole ring and the cyclohexanol substituent, as well as the nature of the intramolecular hydrogen bonding, if present.

Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a powerful tool for calculating reactivity descriptors that explain the electronic properties and reaction tendencies of a molecule. ekb.eg These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the global reactivity descriptors of this compound, based on typical DFT calculations, is presented below.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialIP-EHOMO6.5
Electron AffinityEA-ELUMO1.2
Electronegativityχ(IP + EA) / 23.85
Chemical Hardnessη(IP - EA) / 22.65
Electrophilicity Indexωχ² / (2η)2.79

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific experimental or calculated data for this compound are not available in the searched literature.

While global descriptors give a general overview of reactivity, local descriptors identify the specific atomic sites prone to electrophilic, nucleophilic, or radical attack.

Fukui functions (f(r)) are used to determine the most reactive sites within a molecule. Calculations would distinguish between sites susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). For a thiazole-containing compound, one would expect the nitrogen and sulfur atoms of the thiazole ring to be key reactive centers. researchgate.net

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net MESP maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In this compound, the hydroxyl group's oxygen and the thiazole's nitrogen atom would likely be regions of high negative potential, indicating sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg For this compound, MD simulations would be crucial for:

Conformational Sampling: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. The flexibility of the cyclohexanol ring and the linker to the thiazole moiety allows for multiple low-energy conformations that could influence its biological activity.

Solvent Interactions: Simulating the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy. This is vital for predicting its behavior in a biological environment. ekb.eg Analysis of the root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time helps to assess the stability of its conformations. ekb.eg

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict various spectroscopic data. researchgate.net For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR spectra, which can then be compared to experimentally obtained spectra for structure verification. researchgate.net

Infrared (IR) Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the molecule, corresponding to the peaks in an IR spectrum. researchgate.net These predicted frequencies are often scaled to better match experimental results.

UV-Visible Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net

A comparison of theoretical and (if available) experimental data is essential for validating the computational model. A hypothetical comparison table is shown below.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm) - CH-OH~3.5Not Available
¹³C NMR (δ, ppm) - C-OH~70Not Available
IR Frequency (cm⁻¹) - O-H stretch~3400Not Available
UV-Vis λmax (nm)~245Not Available

Note: The values in this table are hypothetical and for illustrative purposes. No specific experimental or calculated spectroscopic data for this compound were found in the searched literature.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis

The thiazole (B1198619) ring is a well-established pharmacophore and a key structural motif in numerous biologically active compounds, including FDA-approved drugs. Thiazole and its derivatives are recognized as crucial heterocyclic building blocks in medicinal chemistry for the development of new therapeutic agents. The aromatic nature of the thiazole ring allows for various chemical modifications, making it a versatile scaffold for constructing more complex molecules.

Molecules containing the thiazole ring are integral to a wide array of compounds with diverse therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of complex natural products and pharmaceutical agents often relies on the strategic incorporation of such heterocyclic units. For instance, the Hantzsch thiazole synthesis and its variations are classic methods for creating the thiazole core, which can then be elaborated. The compound 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol serves as a pre-functionalized building block, where the cyclohexanol (B46403) portion can be used for further reactions or to influence the stereochemistry of subsequent transformations, while the thiazole moiety can be involved in coupling reactions or other functionalizations.

Table 1: Synthetic Methodologies for Thiazole Derivatives

Synthesis Method Description Key Reactants Reference
Hantzsch Synthesis A classic reaction involving the condensation of an α-haloketone with a thioamide-containing compound. α-haloketones, Thioamides
Cook-Heilbron Synthesis A reaction of an α-aminonitrile with carbon disulfide. α-aminonitriles, Carbon Disulfide N/A
Palladium-Catalyzed C-H Functionalization A modern method for creating C-C bonds by directly activating C-H bonds on the thiazole ring for coupling with other molecules. Thiazole derivatives, Aryl halides

| Multicomponent Reactions | One-pot reactions combining three or more reactants to quickly build molecular complexity around the thiazole core. | Aldehydes, Amines, Thiols | |

Design and Synthesis of Ligands for Coordination Chemistry or Organocatalysis

The thiazole nucleus contains both a nitrogen and a sulfur atom, which are excellent coordination sites for a variety of metals. This property makes thiazole derivatives highly valuable as ligands in coordination chemistry. The nitrogen atom acts as a hard base while the sulfur atom is a soft base, allowing these ligands to coordinate with a wide range of hard and soft metal ions. Metal complexes incorporating thiazole-based ligands have found applications in catalysis, materials science, and as therapeutic agents.

The compound this compound is a bidentate ligand candidate, with potential coordination through the thiazole nitrogen (N3) and the hydroxyl group of the cyclohexanol ring. The formation of a stable five- or six-membered chelate ring with a metal center is conceivable. The inherent chirality of the cyclohexanol backbone makes it particularly attractive for asymmetric catalysis, where the ligand can create a chiral environment around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Table 2: Coordination Properties of Thiazole-Based Ligands

Feature Description Implication for this compound
Coordination Sites Thiazole ring contains both a nitrogen (hard base) and sulfur (soft base) atom. Can coordinate to a wide variety of metal ions.
Chelation Potential The hydroxyl group on the cyclohexanol ring can act as a second coordination site. Potential for forming stable bidentate (N,O) metal complexes.

| Chirality | The cyclohexanol moiety possesses stereocenters. | Resulting metal complexes would be chiral, making them suitable for asymmetric catalysis. |

Development of Novel Chiral Auxiliaries or Organocatalysts

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. Well-known examples include derivatives of phenylmenthol, oxazolidinones, and camphorsultam. The structural motif of trans-2-phenylcyclohexanol has also been successfully employed as a chiral auxiliary. Given that this compound shares the chiral cyclohexanol scaffold, it holds potential for development as a novel chiral auxiliary. After directing a stereoselective reaction, the auxiliary can be cleaved from the product and potentially recovered.

Furthermore, the field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The structure of this compound, containing a hydroxyl group and a basic nitrogen atom within the thiazole ring, is reminiscent of bifunctional organocatalysts that can activate substrates through hydrogen bonding and Lewis/Brønsted acid/base interactions. This dual functionality could be exploited in various stereoselective reactions.

Construction of Optically Active Compounds for Stereoselective Transformations

The inherent chirality of this compound makes it a valuable precursor for the construction of other optically active compounds. When used as a chiral building block, its stereocenters are incorporated into the final target molecule, defining its absolute stereochemistry. This is a fundamental strategy in the total synthesis of natural products and pharmaceuticals.

In the context of stereoselective transformations, if this compound is used as a ligand or an organocatalyst, it can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. For example, a metal complex bearing a chiral thiazole-cyclohexanol ligand could be used in asymmetric hydrogenations, Michael additions, or aldol (B89426) reactions, transferring its stereochemical information to the product molecule. The effectiveness of such a catalyst would depend on its ability to create a well-defined chiral pocket that differentiates between the competing transition states of the reaction.

Exploration in Functional Materials Development (e.g., NLO properties if electronically relevant)

Thiazole-containing π-conjugated systems are important structural units in the development of new electronic and photochromic materials. Organic compounds with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and image processing. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT).

Thiazole rings can act as electron-rich components or as part of the π-conjugated bridge in NLO chromophores. The third-order NLO polarizability (γ) is a key parameter for NLO materials, and various thiazole derivatives have been investigated for this property. The electronic properties of this compound could be tuned by further functionalization to create a molecule with enhanced NLO characteristics. For instance, attaching strong electron-donating or electron-withdrawing groups to the thiazole or cyclohexanol rings could induce the necessary electronic asymmetry for a significant NLO response. Thiazole-based polymers have also been explored for their thermal stability and potential use in functional materials.

Table 3: Compound Names Mentioned

Compound Name
This compound
trans-2-Phenylcyclohexanol
Phenylmenthol

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are fundamental in the analysis of "2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol," allowing for the separation of the compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is a common approach for such analyses. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of "this compound," a C18 column is often employed as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The choice of the mobile phase composition and pH can be optimized to achieve the desired separation and peak shape. Detection is commonly performed using a UV detector, as the thiazole (B1198619) ring in the molecule exhibits UV absorbance.

The presence of stereocenters in "this compound" makes chiral HPLC a critical technique for separating its enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including those with alcohol functional groups. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is crucial for achieving optimal enantioseparation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" has a relatively high boiling point, it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and thermal stability. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification.

A typical GC-MS analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Table 1: Exemplary Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasFlow RateDetectionApplication
RP-HPLCC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid1.0 mL/minUV at 254 nmPurity Assessment and Quantification
Chiral HPLCCellulose-based CSP (4.6 x 250 mm, 5 µm)Hexane:Isopropanol (90:10, v/v)0.8 mL/minUV at 254 nmEnantiomeric Separation
GC-MS (after derivatization)DB-5ms (30 m x 0.25 mm, 0.25 µm)Helium1.2 mL/minMass Spectrometry (EI)Identification and Quantification

Advanced Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. For "this compound," derivatization is particularly useful for GC-MS analysis to improve its volatility and thermal stability, as well as to enhance its detection sensitivity.

The primary site for derivatization in this molecule is the hydroxyl group of the cyclohexanol (B46403) ring. Common derivatization reactions for alcohols include silylation and acylation.

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS ether is more volatile and less polar than the original alcohol, leading to improved peak shape and reduced retention times in GC.

Acylation is another effective derivatization strategy where the hydroxyl group is converted to an ester. Acylating agents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluorobenzoyl chloride can be used. The resulting esters are generally more volatile and thermally stable. The use of fluorinated acylating agents can significantly enhance the sensitivity of detection when using an electron capture detector (ECD) in GC.

For chiral analysis, derivatization with a chiral reagent can be employed to form diastereomers. These diastereomers can then be separated on a non-chiral chromatographic column. For example, the hydroxyl group can be esterified with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters that can be resolved by HPLC or GC.

Table 2: Common Derivatization Reagents for this compound

Derivatization TechniqueReagentTarget Functional GroupPurposeAnalytical Technique
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylIncrease volatility and thermal stabilityGC-MS
AcylationTrifluoroacetic anhydride (TFAA)HydroxylIncrease volatility and enhance detection (ECD)GC-ECD, GC-MS
Chiral DerivatizationMosher's acid chlorideHydroxylFormation of diastereomers for chiral separationHPLC, GC

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of thiazole-containing compounds, including 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol, has traditionally relied on methods like the Hantzsch thiazole (B1198619) synthesis. While effective, these conventional routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste, posing environmental concerns. researchgate.netnih.gov Future research must prioritize the development of green and sustainable synthetic protocols that are not only environmentally benign but also offer improvements in efficiency, cost-effectiveness, and scalability. nih.gov

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources such as microwave irradiation and ultrasonic waves has been shown to dramatically accelerate the synthesis of thiazole derivatives. mdpi.comarabjchem.orgarabjchem.org These techniques can lead to significantly reduced reaction times, often from hours to minutes, and improved product yields by ensuring uniform and efficient heating. arabjchem.orgnih.gov

Green Catalysis: A shift towards recyclable and non-toxic catalysts is essential. Research into solid-supported catalysts, such as silica-supported tungstosilisic acid, or biocatalysts like chitosan-based hydrogels, presents a promising alternative to traditional homogeneous catalysts. mdpi.comnih.gov These green catalysts are easily recoverable and can be reused multiple times without a significant loss of catalytic efficiency. mdpi.comnih.gov

Sustainable Solvents and Reaction Media: Future synthetic strategies should aim to replace volatile and toxic organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), or solvent-free reaction conditions are viable options that align with the principles of green chemistry. bepls.com

Multi-Component Reactions (MCRs): One-pot, multi-component procedures are highly efficient for building molecular complexity in a single step. mdpi.combepls.com Designing an MCR approach for this compound would enhance atom economy and reduce the number of purification steps, thereby minimizing waste. mdpi.com

ParameterConventional Synthetic Methods (e.g., Hantzsch)Proposed Sustainable Routes
Energy SourceConventional heating (oil bath, heating mantle)Microwave Irradiation, Ultrasonic Waves nih.govnih.gov
Reaction TimeSeveral hours to daysMinutes to a few hours arabjchem.org
CatalystHomogeneous acids/basesReusable solid-supported catalysts, Biocatalysts mdpi.comnih.gov
SolventVolatile organic compounds (VOCs)Water, PEG, or solvent-free conditions bepls.com
EfficiencyOften requires multiple steps and purificationsHigh potential for one-pot, multi-component reactions mdpi.com

Deeper Understanding of Structure-Reactivity Relationships and Selectivity

The chemical behavior of this compound is governed by the interplay between its three main structural components: the thiazole ring, the cyclohexanol (B46403) core, and the methylene (B1212753) linker. A comprehensive understanding of this relationship is critical for controlling reaction outcomes and designing derivatives with specific properties.

Reactivity of the Thiazole Ring: The thiazole ring is an aromatic system with distinct sites of reactivity. Theoretical calculations predict that the C5 position is the most susceptible to electrophilic attack, while the C2 position is prone to nucleophilic substitution or deprotonation by strong bases. ijper.orgwikipedia.org Future studies should experimentally verify this reactivity profile in the context of the full molecule to guide selective functionalization and avoid undesired side reactions.

Stereochemistry of the Cyclohexanol Core: The compound possesses two adjacent stereocenters at the C1 (hydroxyl) and C2 (thiazolylmethyl) positions of the cyclohexanol ring. This gives rise to cis and trans diastereomers. The spatial arrangement of these substituents significantly influences the molecule's conformation and, consequently, its physical and chemical properties. Future synthetic research must focus on developing highly diastereoselective methods to access each stereoisomer in high purity. nih.govbeilstein-journals.org Understanding how the stereochemistry dictates the reactivity of the hydroxyl group and the accessibility of the thiazole ring is a key research objective.

Influence of Substituents: Systematic studies on the effects of adding various electron-donating or electron-withdrawing groups to either the thiazole or cyclohexanol ring are needed. Such modifications could modulate the electronic properties of the entire molecule, influencing reaction rates, altering the pKa of the hydroxyl group, and potentially changing the preferred conformation of the cyclohexyl ring. These structure-activity relationship (SAR) studies are fundamental for tuning the molecule's properties for specific applications. nih.govnih.gov

Structural FeatureKey Research QuestionsPotential Impact
Thiazole RingWhat is the regioselectivity of electrophilic/nucleophilic substitution at C2, C4, and C5? ijper.orgGuides selective functionalization strategies for derivatization.
Cyclohexanol Stereocenters (C1, C2)How can the cis vs. trans diastereomers be selectively synthesized and isolated? How does stereochemistry affect the reactivity of the -OH group? nih.govbeilstein-journals.orgEnables control over molecular shape and allows for the study of isomer-specific properties.
Methylene Bridge (-CH2-)What is the conformational flexibility of the linker? Can it be functionalized?Impacts the spatial relationship between the two rings and overall molecular rigidity.
Substituent EffectsHow do electronic modifications on either ring alter the molecule's overall reactivity and pKa?Provides a mechanism for fine-tuning the chemical properties of the scaffold.

Advanced Computational Modeling for Predictive Design in Synthetic Strategies

Computational chemistry offers powerful tools to accelerate the development of synthetic routes and to gain insights into molecular properties, reducing the need for extensive trial-and-error experimentation. rsc.org For a molecule like this compound, computational modeling can provide crucial predictive data.

Reaction Mechanism and Optimization: Density Functional Theory (DFT) calculations can be employed to map out the energy profiles of potential synthetic pathways. nih.govnih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction conditions (e.g., temperature, catalyst) and identify potential side products. nih.gov This is particularly useful for optimizing new, sustainable synthetic methods.

Prediction of Stereoselectivity: A significant challenge in synthesizing this compound is controlling its stereochemistry. Advanced computational approaches, including machine learning models trained on reaction data, are emerging as powerful tools for predicting the stereochemical outcomes of chemical transformations. nih.govarxiv.org Applying these models could guide the choice of catalysts and reagents needed to achieve high diastereoselectivity, saving considerable synthetic effort. rsc.org

Analysis of Molecular Properties: Computational tools can predict key electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. acs.org These properties are directly related to the molecule's reactivity and can help rationalize experimental observations as well as predict the most reactive sites for derivatization. researchgate.netresearchgate.net

Computational MethodApplication in Synthetic StrategyExpected Outcome
Density Functional Theory (DFT)Modeling reaction pathways, calculating transition state energies, analyzing electronic structure (HOMO/LUMO). nih.govnih.govOptimization of reaction conditions, prediction of regioselectivity, and rationalization of observed reactivity. nih.gov
Machine Learning (ML) ModelsPredicting the diastereomeric ratio (cis/trans) based on reactants, catalysts, and solvents. nih.govarxiv.orgAccelerated discovery of highly stereoselective synthetic routes. rsc.org
Molecular Dynamics (MD) SimulationSimulating the conformational flexibility of the cyclohexyl ring and the orientation of the thiazolylmethyl substituent.Understanding of the molecule's preferred 3D structures and their influence on reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing the nature of chemical bonds and non-covalent interactions within the molecule.Deeper insight into the forces governing molecular structure and stability.

Expanding the Scope of Derivatization for Diverse Chemical Architectures

The compound this compound is a versatile building block with multiple reactive sites that can be selectively modified to create a library of new molecules and materials. nih.govneliti.com Future research should focus on leveraging this potential to construct diverse and complex chemical architectures.

Functionalization of the Hydroxyl Group: The secondary alcohol on the cyclohexanol ring is a prime target for a wide range of transformations. Esterification or etherification can be used to attach various functional groups, altering properties like solubility and polarity. Oxidation of the alcohol to the corresponding cyclohexanone (B45756) would provide a new reactive center for subsequent nucleophilic additions.

Modification of the Thiazole Ring: The aromatic thiazole ring offers several avenues for derivatization. numberanalytics.com Electrophilic aromatic substitution, such as halogenation or nitration, is expected to occur selectively at the C5 position. ijper.org Furthermore, modern cross-coupling reactions (e.g., Suzuki, Heck) could be employed to forge new carbon-carbon or carbon-heteroatom bonds at specific positions, significantly expanding the structural diversity of the scaffold. numberanalytics.com

Use as a Bifunctional Monomer: The presence of two distinct functional moieties (the thiazole ring and the hydroxyl group) makes this compound an attractive monomer for polymerization. For example, the hydroxyl group could participate in condensation polymerization to form polyesters or polyethers, with the thiazole ring pendant to the main chain. Such materials could possess unique electronic or coordination properties.

Synthesis of Macrocycles and Fused Systems: The molecule can serve as a key intermediate in the synthesis of more complex heterocyclic systems. rsc.org The hydroxyl group could be used as a handle to tether the molecule to another reactive partner, followed by a ring-closing reaction involving the thiazole moiety to generate novel macrocyclic or fused polycyclic architectures.

Target SitePotential ReactionResulting Chemical Architecture
Cyclohexanol -OHEsterification, Etherification, OxidationFunctionalized esters/ethers, Cyclohexanone derivatives
Thiazole Ring (C5)Electrophilic Halogenation, Nitration5-Substituted thiazole derivatives ijper.org
Thiazole Ring (C2, C4, C5)Metal-catalyzed cross-coupling reactionsAryl- or alkyl-substituted thiazoles numberanalytics.com
Bifunctional ReactivityPolycondensation, Ring-closing metathesisFunctional polymers, Macrocycles, Fused heterocyclic systems rsc.org

Q & A

Basic: What are the optimal synthetic routes for 2-(1,3-thiazol-2-ylmethyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of thiazole-containing cyclohexanol derivatives often involves cyclocondensation or alkylation strategies. For example, thiazole intermediates can be synthesized via reactions between thioureas and α-haloketones under reflux with acetic acid (Method a) or via chloroacetic acid/sodium acetate-mediated cyclization (Method b) . For cyclohexanol substitution, alkylation using propargyl-Fmoc or similar reagents in polar aprotic solvents (e.g., DMF) with copper-stabilizing ligands (e.g., AMTC) has been reported to enhance regioselectivity . Optimize reaction time (3–5 h reflux) and stoichiometric ratios (1:1–1.1 equivalents) to minimize byproducts. Catalytic systems like PdCl₂ or Mg(OAc)₂ may improve hydrogenolysis efficiency in related cyclohexenol syntheses .

Basic: How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : The thiazole proton (H-5) typically resonates at δ 7.2–7.5 ppm as a singlet. The cyclohexanol hydroxyl proton appears as a broad peak at δ 1.5–2.5 ppm, while methylene protons (CH₂-thiazole) show coupling patterns near δ 3.8–4.2 ppm .
  • ¹³C NMR : The thiazole C-2 and C-4 carbons appear at δ 165–170 ppm and δ 120–125 ppm, respectively. Cyclohexanol carbons exhibit signals between δ 20–75 ppm, with the hydroxyl-bearing carbon at ~δ 70 ppm .
  • IR : Confirm hydroxyl (O-H stretch at 3200–3600 cm⁻¹) and thiazole (C=N/C-S stretches at 1500–1600 cm⁻¹) functional groups .

Advanced: What mechanistic insights explain contradictory bioactivity data for thiazole-cyclohexanol derivatives in pharmacological assays?

Methodological Answer:
Contradictions in bioactivity (e.g., CB1 receptor modulation) may arise from stereochemical or conformational factors. For example, cyclohexanol stereochemistry (cis vs. trans) can alter ligand-receptor binding kinetics. Computational docking studies (e.g., with AutoDock Vina) should model the compound’s cyclohexanol ring flexibility and thiazole π-π stacking with aromatic residues in binding pockets . Validate hypotheses using site-directed mutagenesis or isotopic labeling (e.g., ¹⁵N-thiazole) to track binding interactions. Conflicting IC₅₀ values may also reflect assay conditions (e.g., buffer pH, co-solvents) affecting solubility or aggregation .

Advanced: How can researchers resolve discrepancies in synthetic yields reported for similar thiazole-cyclohexanol derivatives?

Methodological Answer:
Yield discrepancies often stem from:

  • Catalyst selection : PdCl₂ vs. Mg(OAc)₂ in hydrogenolysis steps (e.g., 60–85% yield variation in cyclohexenol analogs) .
  • Solvent polarity : PEG-400 enhances reaction homogeneity in thiazole alkylation, while THF may favor side reactions .
  • Purification methods : Use preparative HPLC with C18 columns (ACN/water gradients) to separate diastereomers or regioisomers missed in traditional silica chromatography .

Advanced: What strategies optimize enantioselective synthesis of this compound for chiral pharmacology studies?

Methodological Answer:

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams during cyclohexanol ring formation to induce asymmetry .
  • Asymmetric catalysis : Use Cu(I)/Josiphos complexes for thiazole-cyclohexanol coupling, achieving >90% ee in related systems .
  • Resolution : Racemic mixtures can be resolved via enzymatic hydrolysis (e.g., Candida antarctica lipase B) of ester intermediates .

Basic: What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer:
Thiazole derivatives are prone to hydrolysis under acidic/alkaline conditions. Stabilize the compound by:

  • Storing in amber vials at −20°C under inert gas (N₂/Ar).
  • Adding radical scavengers (e.g., BHT) to prevent oxidation of the cyclohexanol moiety .
  • Avoiding aqueous buffers unless buffered at pH 6–7 with chelating agents (EDTA) to sequester metal ions .

Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of thiazole sulfur in SN2 reactions (e.g., alkylation of cyclohexanol derivatives) .
  • Water/methanol mixtures : Accelerate epoxide ring-opening in microdroplet reactions (e.g., morpholine addition to limonene oxide analogs) via interfacial activation .
  • Hexane/EtOAc : Reduce polar byproduct formation in Pd-catalyzed cross-couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.